N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine
Description
Structural Isomerism :
Stereoisomerism :
- The propan-2-yl group (CH(CH₃)-) introduces a chiral center at the second carbon of the propane chain. This creates two enantiomers: (R) and (S).
- No stereochemical data (e.g., optical rotation or enantiomeric resolution) is reported in available literature, suggesting the compound is typically synthesized as a racemic mixture.
Conformational analysis :
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPVYLZISLFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967191 | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-18-4 | |
| Record name | Phenethylamine, N-butyl-alpha-methyl-m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-(3-Trifluoromethyl)phenyl-propan-2-one Intermediate
This intermediate is a crucial ketone precursor for the target amine and is synthesized via a diazotation reaction followed by coupling with isopropenyl acetate.
Diazotation of 3-trifluoromethylaniline:
3-Trifluoromethylaniline is reacted with aqueous hydrochloric acid and sodium nitrite at low temperatures (0–25°C) to form the diazonium salt. The reaction time ranges from 30 minutes to 3 hours depending on conditions.Coupling with Isopropenyl Acetate:
The diazonium salt is reacted with isopropenyl acetate in a polar solvent (water/methanol mixture) in the presence of catalytic amounts of cuprous or cupric salts (typically cuprous chloride) and optionally a base (sodium acetate or sodium bicarbonate). The reaction temperature is maintained between 20°C and 70°C, often peaking near 60°C, with stirring for 30 minutes to 3 hours.Purification:
The crude ketone is purified either by vacuum distillation or by forming and decomposing a bisulfite complex to yield pure 1-(3-trifluoromethyl)phenyl-propan-2-one.
Typical yields:
Yields range from approximately 40% to 47% based on starting 3-trifluoromethylaniline.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotation | 0–25°C, 30 min to 3 h | - | Formation of diazonium salt |
| Coupling with isopropenyl acetate | 20–70°C, 30 min to 3 h, CuCl catalyst | 40–47 | Polar solvent, base optional |
| Purification | Vacuum distillation or bisulfite complex | - | Isolates pure ketone intermediate |
Conversion to N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine
The key amine is typically prepared via reductive amination of the ketone intermediate with butan-1-amine or related amine sources.
- The ketone 1-(3-trifluoromethyl)phenyl-propan-2-one is reacted with butan-1-amine in a suitable solvent.
- A reducing agent or catalytic hydrogenation (e.g., Raney Nickel under hydrogen pressure) is employed to reduce the imine intermediate to the corresponding amine.
- Reaction temperatures are controlled between 25°C and 45°C during the initial condensation and up to 70°C to 80°C during purification steps.
- The reaction mixture is filtered, washed with aqueous methanol and water, and purified by recrystallization or solvent treatment (ethyl acetate, acetone) to yield the pure amine hydrochloride salt.
- The crude product is treated with activated charcoal and filtered.
- Concentration under reduced pressure and controlled cooling promote crystallization.
- Washing with ethyl acetate or acetone enhances purity, achieving >99.9% purity by HPLC.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 25–45°C, Raney Nickel catalyst, H2 pressure | - | Formation of amine from ketone and butan-1-amine |
| Filtration and washing | Aqueous methanol, water | - | Removes impurities |
| Purification | Heating at 70–80°C, activated charcoal, recrystallization | 70–98 | High purity amine hydrochloride salt |
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Diazotation temperature | 0–25°C | Formation of diazonium salt |
| Coupling temperature | 20–70°C, max ~60°C | Formation of ketone intermediate |
| Reductive amination temperature | 25–45°C | Imine formation and reduction |
| Purification temperature | 70–80°C | Crystallization and impurity removal |
| Catalysts | Cuprous chloride (ketone step), Raney Nickel (reduction) | Facilitate coupling and hydrogenation |
Research Findings and Process Improvements
- The use of cuprous salts in the ketone synthesis step allows efficient coupling of diazonium salts with isopropenyl acetate, improving yields and scalability.
- The reductive amination step employing Raney Nickel under hydrogen pressure provides a "one-pot" process option, reducing reaction steps and improving commercial viability.
- Purification via solvent recrystallization and activated charcoal treatment yields high-purity final products suitable for pharmaceutical applications.
- The process is adaptable for producing pharmaceutically acceptable salts, such as hydrochloride salts, enhancing compound stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of N-Alkyl-N-Hydroxyamphetamines
- N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is utilized as a precursor in the synthesis of N-alkyl-N-hydroxyamphetamines. This class of compounds has been investigated for their potential therapeutic effects, including applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
-
Pharmacological Studies
- The compound has been studied for its pharmacological properties, particularly its interaction with neurotransmitter receptors. Research indicates that modifications to the amine structure can influence the compound's affinity for specific receptors, making it a valuable subject for drug design studies .
- Analytical Chemistry
Case Studies
Mechanism of Action
The mechanism of action of N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Aromatic Rings
Amine Chain Modifications
- Primary vs. Tertiary Amines : The target compound’s primary amine (butan-1-amine) may exhibit stronger hydrogen-bonding interactions compared to tertiary amines like N-ethyl-N-isopropylpropan-2-amine , which rely on steric effects .
- Cyclic vs.
Pharmacological and Industrial Considerations
- Lipophilicity : Fluorinated analogs (e.g., Compound 14 ) exhibit higher logP values, favoring CNS penetration but risking off-target toxicity .
- Metabolic Stability : The propargylamine group in 1n may confer resistance to oxidative metabolism, whereas the target compound’s butyl chain is more susceptible to CYP450-mediated degradation .
- Solubility : Sulfonamide and benzimidazole derivatives () show improved aqueous solubility due to polar functional groups, a limitation of the target compound .
Biological Activity
Overview
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine is a compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further linked to a propan-2-yl and butan-1-amine moiety. This unique structure imparts specific biological activities, making it a subject of interest in pharmacological and biochemical research.
The molecular formula of this compound is C14H20F3N, with a molecular weight of 259.31 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions and efficacy.
Antidepressant-Like Effects
Preliminary studies have indicated that this compound may exhibit antidepressant-like effects . This activity is hypothesized to be linked to its modulation of the serotonergic system, particularly through interactions with the 5-HT1A and 5-HT3 receptors. These receptors are crucial in regulating mood and anxiety, suggesting potential therapeutic applications in treating depression.
The mechanism through which this compound exerts its biological effects involves:
- Receptor Interaction : Binding to serotonin receptors, influencing neurotransmitter release and signaling pathways.
- Molecular Targets : The trifluoromethyl group may enhance binding affinity to these receptors, leading to increased efficacy in modulating serotonergic activity.
Case Studies and Experimental Data
Research has been conducted to evaluate the biological activity of this compound across various models:
Synthetic Routes and Preparation
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 3-(trifluoromethyl)benzaldehyde with Grignard reagents.
- Reduction : Using lithium aluminum hydride to reduce the intermediate alcohol to the corresponding alkane.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity (>95%) .
Applications in Scientific Research
This compound has several applications:
- Pharmaceutical Development : As a precursor for synthesizing new antidepressants or other therapeutic agents.
- Biochemical Research : Investigating its interactions with biomolecules and pathways related to mood regulation.
Q & A
Basic: What are the standard synthetic routes for N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)butan-1-amine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or reductive amination strategies. For example, palladium-catalyzed alkynylation (e.g., using PdCl₂(PPh₃)₂ and CuI) can introduce the trifluoromethylphenyl group via coupling of 1-bromo-3-iodobenzene with propargylamine intermediates . Subsequent hydrolysis and purification steps (e.g., column chromatography) yield the target amine. Reaction conditions such as solvent choice (e.g., acetonitrile vs. THF), temperature (60–80°C), and catalyst loading (2–5 mol%) critically affect yield. For instance, lower CuI concentrations (2 mol%) reduce side reactions, improving purity .
Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?
Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from steric hindrance near the trifluoromethyl group or residual solvents. Methodological solutions include:
- Dilution experiments : To distinguish between dynamic effects (e.g., rotamers) and impurities .
- 2D NMR (COSY, HSQC) : To assign overlapping protons, particularly near the propan-2-yl and butan-1-amine moieties .
- Deuterated solvent screening : CDCl₃ vs. DMSO-d₆ may resolve broadening caused by hydrogen bonding .
For example, in related trifluoromethylphenyl amines, coupling constants (J) for adjacent protons were confirmed via HSQC to resolve misassignments .
Basic: What purification techniques are most effective for isolating this compound?
Column chromatography (silica gel, 10–40% ethyl acetate in pentane) is standard for removing unreacted starting materials and byproducts . For polar impurities, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) enhances resolution. HRMS and UPLC are critical for verifying purity (>95%) . Note that trifluoromethyl groups can cause tailing in GC; thus, LC-MS is preferred .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in downstream modifications?
The electron-withdrawing trifluoromethyl group reduces electron density at the phenyl ring, complicating electrophilic substitutions. However, it enhances stability against metabolic degradation. For functionalization:
- Nucleophilic aromatic substitution : Requires activating groups (e.g., -NO₂) at para positions to the CF₃ group .
- Transition-metal catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) is feasible with electron-deficient aryl halides but requires bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
In a case study, the CF₃ group lowered yields in Buchwald-Hartwig aminations by 15–20% compared to non-fluorinated analogs .
Basic: What analytical techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups near the amine .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
- X-ray crystallography : Resolves absolute configuration if chiral centers are present .
Advanced: How can researchers mitigate decomposition of this compound during storage?
Decomposition pathways (e.g., oxidation or hydrolysis) are minimized by:
- Storage conditions : -20°C under argon, with molecular sieves to absorb moisture .
- Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
- Periodic QC checks : Monitor purity via UPLC every 3–6 months; degradation products (e.g., N-oxide derivatives) appear as new peaks at Rₜ ± 0.5 min .
Basic: What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates:
- Electrostatic potential maps : Highlights electron-deficient regions near the CF₃ group .
- HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic attack at the amine) .
Software like Gaussian or ORCA is standard; solvent effects (e.g., PCM model for acetonitrile) improve accuracy .
Advanced: Why might biological activity assays for this compound yield conflicting results, and how can this be addressed?
Contradictions arise from:
- Solubility issues : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
- Metabolic instability : Include liver microsome pre-incubations to assess first-pass effects .
- Batch variability : Ensure consistent purity (>98%) via orthogonal methods (NMR, HRMS, HPLC) .
For example, a 5% impurity in one batch reduced IC₅₀ by 40% in kinase inhibition assays .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood use .
- Spill management : Absorb with vermiculite; avoid water to prevent exothermic reactions .
- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and consult a physician .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in pharmacokinetic studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
